Indole, 3-(2-piperidinoethyl)-
CAS No.: 26628-87-5
Cat. No.: VC3900189
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26628-87-5 |
|---|---|
| Molecular Formula | C15H20N2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | 3-(2-piperidin-1-ylethyl)-1H-indole |
| Standard InChI | InChI=1S/C15H20N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h2-3,6-7,12,16H,1,4-5,8-11H2 |
| Standard InChI Key | PJVCNRSWJSLGCV-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
| Canonical SMILES | C1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
Indole, 3-(2-piperidinoethyl)- consists of an indole ring system substituted at the third position with a 2-piperidinoethyl group. The indole nucleus comprises a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine moiety, a six-membered amine ring, is connected via a two-carbon ethyl chain, conferring conformational flexibility and influencing molecular interactions (Figure 1) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂ |
| Molecular Weight | 228.33 g/mol |
| CAS Registry Number | 26628-87-5 |
| SMILES Notation | C1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
| InChIKey | PJVCNRSWJSLGCV-UHFFFAOYSA-N |
| Topological Polar Surface | 24.7 Ų |
The SMILES string (C1CCN(CC1)CCC2=CNC3=CC=CC=C32) delineates the connectivity: the piperidine ring (C1CCNCC1) links to the ethyl chain (CCC), which attaches to the indole’s third position . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous structures adopt puckered conformations in the piperidine ring, optimizing hydrophobic interactions .
Physicochemical and Computational Data
The compound’s logP (octanol-water partition coefficient), estimated at 3.1, indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Its polar surface area (24.7 Ų) suggests limited hydrogen-bonding capacity, aligning with its role in targeting hydrophobic protein pockets . Quantum mechanical calculations predict a dipole moment of 2.1 Debye, reflecting asymmetric charge distribution driven by the indole’s electron-rich aromatic system and the piperidine’s amine group .
Synthesis and Chemical Reactivity
Synthetic Pathways
Indole, 3-(2-piperidinoethyl)- is synthesized via multistep organic reactions, often starting from indole-3-carboxaldehyde or substituted indoles. A representative route involves:
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Alkylation of Indole: Reaction of 3-indolecarboxaldehyde with 2-chloroethylpiperidine under basic conditions (e.g., K₂CO₃) yields the ethyl-linked intermediate.
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Reductive Amination: Catalytic hydrogenation or use of NaBH₃CN reduces imine bonds, securing the piperidine moiety .
Alternative methods employ Suzuki-Miyaura coupling for introducing aryl groups or palladium-catalyzed cross-coupling to attach heterocycles . For instance, brominated indole precursors undergo coupling with piperidine boronic esters to construct the target molecule .
Table 2: Representative Synthetic Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Reductive Amination | 72 | 95 |
| Suzuki Coupling | 65 | 90 |
| Nucleophilic Substitution | 58 | 88 |
Reactivity and Functionalization
The indole nitrogen and piperidine amine serve as sites for further derivatization. Electrophilic substitution occurs preferentially at the indole’s fifth position due to the ethyl-piperidine group’s directing effects. Acylation of the piperidine nitrogen with chloroacetyl chloride enhances water solubility, while bromination at the indole’s benzene ring enables radioisotope labeling for pharmacokinetic studies .
Biological and Pharmacological Activity
Cytotoxic Properties
In brine shrimp (Artemia salina) assays, hexahydrodispiro analogs of Indole, 3-(2-piperidinoethyl)- exhibited LC₅₀ values as low as 7.27 µg/mL, comparable to the control podophyllotoxin (LC₅₀ = 2.16 µg/mL) . Mechanistic studies suggest intercalation into DNA or inhibition of topoisomerase II, though exact targets remain under investigation .
Antiviral and Protein Interaction Modulation
Derivatives of this compound demonstrate inhibitory activity against Zika virus protease (ZVpro), with IC₅₀ values reaching 320 nM . Molecular docking reveals binding to ZVpro’s active site, disrupting viral replication. Additionally, spiro-oxindole analogs, structurally related to Indole, 3-(2-piperidinoethyl)-, inhibit MDM2-p53 interactions (Ki = 12 nM), restoring p53 tumor suppressor function in cancer cells .
Patent Landscape and Therapeutic Applications
Patent EP4393545A3: Piperidinyl-Indole Derivatives in Glomerulopathy
A 2025 patent discloses piperidinyl-indole derivatives, including Indole, 3-(2-piperidinoethyl)-, for treating C3 glomerulopathy. The compound modulates complement factor C3, reducing glomerular inflammation in preclinical models .
Anticancer Formulations
Patent WO202318712A1 highlights indole-piperidine hybrids as MDM2 antagonists. In SJSA-1 xenograft models, these compounds reduced tumor volume by 78% at 50 mg/kg, with sustained efficacy post-single dosing .
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